molecular formula C11H14ClN B057588 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine CAS No. 616201-89-9

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

Cat. No.: B057588
CAS No.: 616201-89-9
M. Wt: 195.69 g/mol
InChI Key: PDZGZUADJGRISH-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine is a high-purity chemical compound of significant interest in neuroscience and pharmacological research, primarily due to its structural similarity to prototypical benzazepine derivatives known to interact with dopamine receptor systems. This compound serves as a crucial synthetic intermediate and a key structural scaffold for the design and development of novel ligands targeting dopaminergic and potentially other monoaminergic pathways. Its core research value lies in its utility for investigating receptor-ligand interactions, structure-activity relationships (SAR), and signal transduction mechanisms. Researchers utilize this benzazepine derivative in vitro to study its binding affinity and functional activity at various dopamine receptor subtypes (e.g., D1-like receptors), providing insights into the molecular underpinnings of neurotransmission. The tetrahydrobenzazepine structure confers a rigid, semi-saturated framework that is valuable for probing the conformational requirements for receptor binding and activation or inhibition. As a building block in medicinal chemistry, it enables the synthesis of more complex molecules for screening against neurological targets. This product is intended For Research Use Only and is a vital tool for advancing the understanding of neuropsychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction, at a molecular level.

Properties

IUPAC Name

8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGZUADJGRISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Studies

  • Serotonin Receptor Agonism
    • 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is noted for its role as a selective agonist for the 5-HT2C receptor. This receptor is implicated in appetite regulation and mood disorders. Research indicates that compounds targeting this receptor can aid in the development of treatments for obesity and related metabolic disorders .
  • Dopamine Receptor Imaging
    • The compound has been explored as a potential imaging agent for dopamine receptors in the central nervous system (CNS). A study highlighted the use of iodinated derivatives of benzazepines for imaging D-1 dopamine receptors, which are crucial in understanding various neurological conditions .

Chemical Synthesis and Purification

The synthesis of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine involves multiple chemical reactions and purification steps. For instance, processes have been developed to enhance the purity and yield of this compound through solvent extractions and distillation techniques .

Case Study 1: Obesity Treatment

A clinical trial investigated the efficacy of Lorcaserin (and its impurities) in reducing body weight among obese patients. The findings suggested that patients receiving treatment experienced significant weight loss compared to placebo groups. The role of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine as an active or inactive component was analyzed to understand its contribution to overall pharmacological effects .

Case Study 2: CNS Imaging

Research conducted on the potential use of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine derivatives as imaging agents demonstrated promising results in visualizing dopamine receptor activity in animal models. This study provided insights into how these compounds could help diagnose and monitor neurodegenerative diseases such as Parkinson's disease .

Applications Summary

Application AreaDescription
PharmacologyAgonist for serotonin receptors
ImagingPotential D-1 dopamine receptor imaging agent
Clinical TrialsEvaluated in obesity treatment

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects. Detailed studies have shown that it can bind to and modulate the activity of neurotransmitter receptors, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among benzazepine derivatives dictate receptor selectivity (D1, D2, D3) and functional roles (agonist vs. antagonist). Below is a comparative analysis:

Compound Name Substituents/Modifications Receptor Target Functional Role Key Findings References
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 7-Cl, 1-CH3 Not fully characterized Under investigation Limited direct studies; structural similarity to SCH 23390 suggests D1/D3 potential. N/A
SCH 23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) 7-Cl, 8-OH, 3-CH3, 1-Ph D1 Antagonist Blocks expression of amphetamine- and MDMA-induced behavioral sensitization ; inhibits G protein-coupled potassium channels .
SK&F 38393 (7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) 7,8-diOH, 1-Ph D1 Agonist Demonstrates partial agonist activity; lacks chloro and methyl groups .
NNC 112 ((+)-8-chloro-5-(7-benzofuranyl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) 8-Cl, 7-OH, 3-CH3, 5-benzofuranyl D1 Antagonist High striatal and extrastriatal D1 receptor binding; used in PET imaging .
SB-414796 (7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine) 7-SO2CH3 D3 Antagonist High D3 selectivity; optimized pharmacokinetics in preclinical models .
(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 7-Cl, 5-CH3 (S-configuration) Not specified Intermediate (Green Cersolin) Stereochemistry may influence receptor interaction; upstream/downstream synthesis noted .

Key Insights from Structure-Activity Relationships (SAR)

  • Chloro Substituent : The 7-Cl group in SCH 23390 and NNC 112 enhances D1 receptor affinity and antagonism .
  • Hydroxy Group : The 8-OH in SCH 23390 and NNC 112 is critical for hydrogen bonding with D1 receptors, influencing antagonist potency .
  • Methyl Group : The 3-CH3 in SCH 23390 improves metabolic stability and selectivity .
  • Stereochemistry : The (5S)-methyl configuration in Green Cersolin intermediates highlights the role of chirality in receptor engagement .
  • Sulfonyl Modifications : SB-414796’s 7-SO2CH3 group shifts selectivity to D3 receptors, demonstrating flexibility in benzazepine design .

Biological Activity

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS Number: 616201-89-9) is a compound with significant pharmacological interest due to its structural similarity to other biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11_{11}H14_{14}ClN, with a molecular weight of approximately 195.69 g/mol. It is primarily recognized as an impurity of Lorcaserin, a selective 5-HT2C_{2C} receptor agonist used in obesity treatment .

This compound acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT2C_{2C} receptor. This receptor plays a crucial role in regulating appetite and mood. By activating this receptor, the compound may contribute to appetite suppression and potential weight loss effects .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Appetite Suppression : As an impurity of Lorcaserin, it shares the property of reducing food intake by modulating serotonin pathways.
  • Potential Antidepressant Activity : Similar benzazepine derivatives have shown promise in treating depression due to their serotonergic effects.
  • Neuroprotective Properties : Some studies suggest that benzazepines can protect against neurodegenerative diseases by influencing neurotransmitter systems .

Study on Serotonin Receptor Activity

In a study examining the binding affinity of various benzazepines to serotonin receptors, this compound demonstrated significant activity at the 5-HT2C_{2C} receptor compared to other receptors. This finding supports its potential use in obesity management and mood disorders .

Comparative Analysis of Structural Analogues

A comparative study analyzed the biological activity of several benzazepine derivatives. The results indicated that modifications in the chemical structure significantly impacted receptor binding and activity:

Compound5-HT2C_{2C} ActivityOther Receptors Affected
7-Chloro-1-methyl-2,3,4,5-tetrahydro...High5-HT2A_{2A}, Dopamine
LorcaserinVery HighMinimal
Other AnaloguesVariableVariable

This table highlights how structural variations influence pharmacological profiles.

Q & A

Q. What regulatory frameworks govern the use of this compound in preclinical research?

  • Methodological Answer : Adhere to OECD guidelines for chemical safety testing (e.g., GLP for toxicity studies). For in vitro work, comply with NIH/WHO biosafety levels (BSL-2 for cell culture). Document protocols per FAIR data principles to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 2
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.